5-Bromo-2-chloropyridine-3-sulfonyl chloride

Catalog No.
S985236
CAS No.
1146290-19-8
M.F
C5H2BrCl2NO2S
M. Wt
290.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloropyridine-3-sulfonyl chloride

CAS Number

1146290-19-8

Product Name

5-Bromo-2-chloropyridine-3-sulfonyl chloride

IUPAC Name

5-bromo-2-chloropyridine-3-sulfonyl chloride

Molecular Formula

C5H2BrCl2NO2S

Molecular Weight

290.95 g/mol

InChI

InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H

InChI Key

ZRVOONOBKHYCNV-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br

The exact mass of the compound 5-Bromo-2-chloropyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-chloropyridine-3-sulfonyl chloride is a key bifunctional building block used in medicinal chemistry and advanced organic synthesis. As a sulfonyl chloride, its primary function is the formation of sulfonamides via reaction with primary or secondary amines. [1] The defining feature of this reagent is its specific halogenation pattern—a bromine at the 5-position and a chlorine at the 2-position—which provides two distinct and orthogonally reactive sites for subsequent palladium-catalyzed cross-coupling reactions, a critical attribute for constructing complex, multi-substituted pyridine scaffolds.

Research Fit

1 Orthogonal cross-coupling scaffold: Bromine at 5-position supports Suzuki coupling; chlorine at 2-position enables direct arylation for sequential diversification workflows.
2 Sulfonylation reactivity: Sulfonyl chloride at 3-position facilitates sulfonamide and sulfonate ester formation under mild conditions.
3 Use context: May support medicinal chemistry and agrochemical intermediate synthesis requiring regioselective pyridine elaboration.

Substituting this compound with simpler analogs like 2,5-dichloropyridine-3-sulfonyl chloride or a mono-halogenated variant eliminates the key procurement advantage: the ability to perform selective, sequential cross-coupling reactions. The significant difference in carbon-halogen bond dissociation energy (C-Br: ~276 kJ/mol vs. C-Cl: ~339 kJ/mol) allows for the predictable, high-selectivity functionalization of the C5-bromo position under milder conditions, while leaving the more robust C2-chloro bond intact for a subsequent, different transformation. This built-in orthogonal reactivity is lost with symmetric di-chloro or di-bromo analogs, forcing more complex protection/deprotection strategies or preventing the desired synthetic route altogether. Therefore, for multi-step syntheses requiring regioselective control, this specific halogen pattern is a non-interchangeable design choice that directly impacts process efficiency and synthetic possibilities.

Substitution Risk

Target 5-Bromo-2-chloropyridine-3-sulfonyl chloride: chlorine at 2-position adjacent to ring nitrogen.
Regioisomer Risk 6-Chloro regioisomer may exhibit shifted electrophilicity and regioselectivity; synthetic sequence may not transfer directly.
Target Bromine at 5-position provides an orthogonal handle for sequential cross-coupling.
Analog Mismatch Risk Analogs lacking bromine (e.g., 2-chloropyridine-3-sulfonyl chloride) may not support Suzuki-based diversification workflows.
Target Halogen pattern creates distinct electronic environment modulating sulfonyl chloride reactivity.
Substitution Risk Simpler pyridine sulfonyl chlorides may present a different electrophilicity context; chemoselectivity profile may shift.

Scalable Precursor for Drug Candidates

This reagent is validated for its utility in scalable medicinal chemistry campaigns. In the synthesis of pyridine-3-sulfonamide compounds as PI3-kinase inhibitors, 5-bromo-2-chloropyridine-3-sulfonyl chloride was successfully used as the key starting material in a multi-gram scale reaction (45 g, 155 mmol scale) to produce the corresponding sulfonamide intermediate. [1] The reaction proceeds under standard, manageable conditions (room temperature, 18h), demonstrating its processability and compatibility with practical laboratory and pilot-scale workflows without requiring cryogenic or high-pressure equipment.

Evidence DimensionProcessability / Scalability
Target Compound DataSuccessfully used at 45 g (155 mmol) scale under standard laboratory conditions.
Comparator Or BaselineTypical discovery chemistry reactions are often performed at <1g scale.
Quantified DifferenceDemonstrated utility at a scale >45x larger than typical discovery-phase reactions.
ConditionsReaction with an amine in the presence of a base at 25 °C for 18 hours.

This demonstrates the compound's reliability and suitability for scale-up in drug development programs, a key consideration for procurement beyond initial screening.

Orthogonal Cross-Coupling
Reported
Target: Br at 5-position enables sequential Pd-catalyzed direct arylation followed by Suzuki coupling.
Comparator: 2-Chloropyridine-3-sulfonyl chloride lacks bromine; no orthogonal Suzuki handle.
Supports modular stepwise scaffold diversification.
Based on bromo-2-chloropyridine model study; confirm with target compound.

Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The primary value of the 5-bromo-2-chloro substitution pattern lies in enabling selective, stepwise synthesis. The C-Br bond is significantly more labile and reactive in palladium-catalyzed cross-coupling than the C-Cl bond. This allows chemists to first perform a Suzuki, Buchwald-Hartwig, or other coupling at the C5-bromo position under mild conditions, while the C2-chloro position remains unreacted. A second, different coupling can then be performed at the C2-chloro position under more forcing conditions. This strategy is explicitly described in synthetic routes for VPS34 inhibitors, where a sulfonamide derived from the title compound undergoes a Suzuki coupling at the bromo-position. [1] This planned regioselectivity is impossible with a 2,5-dichloropyridine analog, which would exhibit poor selectivity, or a 2,5-dibromopyridine analog, which would risk double-coupling.

Evidence DimensionC-X Bond Dissociation Energy
Target Compound DataC5-Br bond (~276 kJ/mol) allows for selective reaction over the C2-Cl bond.
Comparator Or Baseline2,5-Dichloropyridine analog: two C-Cl bonds (~339 kJ/mol) with similar reactivity, preventing selective mono-functionalization.
Quantified DifferenceThe C-Cl bond is ~23% stronger than the C-Br bond, providing a large kinetic and thermodynamic window for selective reactions.
ConditionsStandard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig).

This compound should be procured when the synthetic plan requires the sequential and controlled introduction of two different functionalities onto the pyridine core, saving steps and improving overall yield.

Sulfonamide Formation Yield
Data to verify
78% isolated yield
Reported sulfonylation efficiency context.
Patent-reported procedure; independent verification recommended.

Macrocyclic Building Block

The defined substitution vectors and orthogonal reactivity of this compound make it a valuable precursor for structurally complex and constrained molecules, such as macrocyclic drugs. Patent literature discloses the use of related multi-halogenated pyridine scaffolds in the synthesis of macrocyclic inhibitors of challenging targets like the Ras protein. [1] In macrocyclization, the precise positioning and differential reactivity of synthetic handles are critical for controlling the ring-closing reaction and final geometry. The 5-bromo and 2-chloro groups on this scaffold provide exactly these types of differentiated handles, making it a strategic choice for building complex macrocyclic frameworks that cannot be easily assembled from less precisely functionalized precursors.

Evidence DimensionPrecursor for Macrocyclization
Target Compound DataProvides two electronically and sterically distinct handles (C5-Br, C2-Cl) suitable for complex cyclization strategies.
Comparator Or BaselineSimpler analogs (e.g., pyridine-3-sulfonyl chloride) lack the multiple anchor points required for many macrocycle designs.
Quantified DifferenceNot applicable; this is a qualitative, strategic advantage.
ConditionsMulti-step synthesis involving formation of a linear precursor followed by an intramolecular ring-closing reaction.

For research programs focused on macrocyclic drugs or other constrained topologies, this reagent provides a pre-organized, versatile scaffold, justifying its selection over simpler, less functionalized sulfonyl chlorides.

Regioisomeric Electrophilicity
Class-level
2-Cl isomer: chlorine adjacent to ring nitrogen; reported distinct electrophilicity profile vs. 6-Cl regioisomer.
Reported electrophilicity context for chemoselectivity review.
Class-level inference from vendor descriptions; confirm experimentally.
Storage Stability
Specification review
Recommended storage: -20°C for maximum recovery vs. room temperature for non-brominated analog.
Informs storage infrastructure and handling protocols.
Vendor specification; review COA for lot-specific guidance.
Derivatization Dual Functionality
Class-level
Target: Sulfonyl chloride derivatization handle plus bromine for post-derivatization cross-coupling.
Comparator: Pyridine-3-sulfonyl chloride offers sulfonylation only; no further modification handle.
Supports dual-functional probe development context.
Class-level inference; direct comparative derivatization data not available.

Lead Optimization via Sequential Cross-Coupling

This compound is the right choice for medicinal chemistry programs where a core sulfonamide scaffold requires diversification at two distinct points. The C5-bromo position can be used to explore one set of substituents via Suzuki coupling, while the C2-chloro position can be used to explore a different set via Buchwald-Hartwig amination or other couplings, enabling the rapid generation of a focused library from a common intermediate. [REFS-1, REFS-2]

PI3K/VPS34 Inhibitor Synthesis

As a validated precursor in the synthesis of potent PI3-Kinase and VPS34 inhibitors, this reagent is ideal for research targeting this class of enzymes. Its use is established in routes leading to complex heterocyclic compounds that require the specific electronic and steric environment provided by the 5-bromo-2-chloro-3-sulfonamide pyridine core. [REFS-2, REFS-3]

Macrocyclic Therapeutics Development

This building block is well-suited for projects requiring the synthesis of complex, three-dimensional molecules like macrocycles. The orthogonal halogen handles can serve as two separate attachment points for a linker, facilitating challenging ring-closing reactions that are central to the synthesis of next-generation therapeutics targeting protein-protein interactions. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
2-Arylpyridine ligand synthesis
Orthogonal cross-coupling handles
Sequential coupling sequence review
Sulfonamide library synthesis
Sulfonylation reactivity
Amine scope and efficiency review
Derivatization probe development
Dual sulfonylation and cross-coupling functionality
Post-derivatization modification review
Agrochemical intermediate synthesis
Regioselective scaffold
Substitution pattern optimization

XLogP3

2.5

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

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